Polyglyceryl-2 caprate

Catalog No.
S539982
CAS No.
156153-06-9
M.F
C16H32O6
M. Wt
320.42 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyglyceryl-2 caprate

CAS Number

156153-06-9

Product Name

Polyglyceryl-2 caprate

IUPAC Name

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate

Molecular Formula

C16H32O6

Molecular Weight

320.42 g/mol

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-16(20)22-13-15(19)12-21-11-14(18)10-17/h14-15,17-19H,2-13H2,1H3

InChI Key

CFTCNYXCIMEQQS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COCC(CO)O)O

Solubility

Soluble in DMSO

Synonyms

Polyglyceryl-2 caprate; PGLCP 102KC; Capric acid, monoester with diglycerol; Cremercoor PG2 C10; Diglyceryl monocaprate; Dermosoft dgmc; Diglyceryl monocaprate; Polyglyceryl-2 caprate; Sunsoft Q-10D; UNII-JX7WXJ41DH.

Canonical SMILES

CCCCCCCCCC(=O)OCC(COCC(CO)O)O

Description

The exact mass of the compound Polyglyceryl-2 caprate is 320.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Polyglyceryl-2 caprate is a synthetic compound derived from the esterification of capric acid (also known as decanoic acid) and polyglycerin, specifically diglycerol. This compound is characterized by its unique structure, which consists of multiple glycerin units linked to fatty acid chains, allowing it to function effectively as an emulsifier and surfactant in various applications, particularly in the cosmetic industry. The number "2" in its name indicates that it is formed from two glycerin units, contributing to its properties and functionalities .

As an emulsifier, polyglyceryl-2 caprate aids in the formation of stable emulsions by reducing the interfacial tension between oil and water phases. This property is essential for creating products such as creams, lotions, and cleansing agents, where a uniform mixture of hydrophilic (water-loving) and lipophilic (oil-loving) components is required .

The primary reaction involved in the formation of polyglyceryl-2 caprate is esterification, where glycerol reacts with capric acid. This process can be represented as follows:

Glycerol+Capric AcidPolyglyceryl 2 Caprate+Water\text{Glycerol}+\text{Capric Acid}\rightarrow \text{Polyglyceryl 2 Caprate}+\text{Water}

During this reaction, hydroxyl groups from glycerol react with the carboxyl group of capric acid, resulting in the formation of ester bonds and the release of water as a by-product . The reaction conditions typically involve heat and sometimes catalysts to enhance the rate of reaction.

Polyglyceryl-2 caprate exhibits several biological activities that make it beneficial for cosmetic formulations. It has been noted for its skin-conditioning properties, improving moisture retention and skin feel. Additionally, it has shown potential antimicrobial activity against gram-positive bacteria, making it useful in formulations aimed at reducing odor or preventing microbial growth . Its biodegradable nature also contributes to its appeal as a safe ingredient in personal care products.

The synthesis of polyglyceryl-2 caprate primarily involves the following steps:

  • Preparation of Reactants: Glycerol and capric acid are prepared in appropriate molar ratios.
  • Esterification Reaction: The reactants are heated under controlled conditions, often in the presence of a catalyst, to facilitate the esterification process.
  • Separation and Purification: After the reaction, the product mixture undergoes purification processes such as distillation or filtration to isolate polyglyceryl-2 caprate from unreacted materials and by-products .

This method ensures a high yield of the desired compound while maintaining its functional properties.

Polyglyceryl-2 caprate is widely used in various applications:

  • Cosmetics: As an emulsifier in creams, lotions, and cleansing products to stabilize oil-water mixtures.
  • Personal Care Products: Enhances texture and skin feel in formulations such as shampoos and conditioners.
  • Food Industry: Occasionally used as an emulsifying agent due to its safety profile.
  • Pharmaceuticals: May serve as a carrier for active ingredients due to its biocompatibility .

Studies on polyglyceryl-2 caprate have indicated its compatibility with various other surfactants, particularly anionic surfactants. When combined, it can enhance foaming properties and improve viscosity stability within formulations. Its interaction with different active ingredients also suggests potential synergistic effects that could optimize product performance .

Polyglyceryl-2 caprate belongs to a class of compounds known as glyceryl esters. Here are some similar compounds along with their unique characteristics:

Compound NameStructure/CompositionUnique Features
Polyglyceryl-4 CaprateDerived from four glycerin unitsHigher emulsifying power due to more glycerin units
Glyceryl StearateEster of glycerin and stearic acidCommonly used for its thickening properties
Sorbitan MonostearateEster derived from sorbitol and stearic acidKnown for its stabilizing properties in emulsions
Polysorbate 20Ethoxylated sorbitan esterVersatile emulsifier with good solubilizing properties

Polyglyceryl-2 caprate stands out due to its specific combination of two glycerin units and capric acid, which provides unique emulsifying capabilities while being biodegradable and safe for skin applications . Its ability to interact positively with other surfactants further enhances its utility in cosmetic formulations compared to other similar compounds.

Esterification Reaction Mechanisms Between Glycerol Derivatives and Capric Acid

Polyglyceryl-2 caprate is synthesized via esterification, where hydroxyl groups of diglycerol react with the carboxyl group of capric acid. This reaction typically proceeds under acidic or enzymatic catalysis:

  • Acid-Catalyzed Esterification:

    • Protonation of the carbonyl oxygen in capric acid enhances electrophilicity, facilitating nucleophilic attack by diglycerol’s hydroxyl groups.
    • Water is eliminated as a byproduct, forming an ester bond.
    • Optimal conditions include temperatures of 150–240°C and vacuum to remove water, driving the equilibrium toward ester formation.
  • Enzyme-Catalyzed Esterification:

    • Lipases or carboxylesterases (e.g., from Calotropis procera) catalyze the reaction in non-aqueous media, such as reversed micelles.
    • Enzymatic methods offer regioselectivity, favoring esterification at primary hydroxyl groups of diglycerol.

The general reaction is:
$$
\text{Diglycerol} + \text{Capric acid} \xrightarrow{\text{catalyst}} \text{Polyglyceryl-2 caprate} + \text{H}_2\text{O}
$$

Catalytic Methods for Polyglyceryl-2 Caprate Production

Catalytic methods significantly influence reaction efficiency and product purity:

Catalyst TypeConditionsYieldAdvantages
Solid Super-Acid (HND-27)150°C, vacuum, 2–3 hours>90%Homogeneous product, minimal side reactions.
Enzymatic (Carboxylesterase)60°C, pH 10, reversed micelles75–85%Regioselective, eco-friendly.
Auto-Catalysis (Thermal)240°C, excess glycerol, 2 hours97%No external catalyst, high conversion.

Industrial processes often employ semi-batch methods, where molten capric acid is gradually added to diglycerol to maintain homogeneity. For example, a molar ratio of 1:1 (diglycerol:capric acid) at 230°C under reduced pressure yields a product with a saponification value of 138 and hydroxyl number of 310.

Structural Characterization via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR):

  • $$^1$$H NMR: Peaks at δ 4.1–4.3 ppm (m, –CH$$2$$–O–CO–), δ 3.5–3.7 ppm (m, glyceryl –CH$$2$$–OH), and δ 0.8–1.3 ppm (t, caprate –CH$$_3$$).
  • $$^{13}$$C NMR: Signals at δ 173–174 ppm (ester carbonyl), δ 62–72 ppm (glyceryl carbons), and δ 14–34 ppm (caprate aliphatic chain).

Mass Spectrometry:

  • Electrospray ionization (ESI) reveals a molecular ion peak at m/z 403.2 [M + Na]$$^+$$, corresponding to the molecular formula C$${16}$$H$${32}$$O$$_6$$.
  • Fragmentation patterns confirm the loss of water (–18 Da) and decanoate (–172 Da).

Isomeric Variations and Molecular Conformational Analysis

Polyglyceryl-2 caprate exists as a mixture of isomers due to:

  • Regioisomerism: Esterification can occur at any of the four hydroxyl groups in diglycerol, yielding primary or secondary esters.
  • Conformational Flexibility: Molecular dynamics simulations show that the caprate chain adopts extended or folded conformations, influencing surfactant properties.

Key findings:

  • Primary esters (esterification at terminal –OH) dominate in enzymatic synthesis, while acid catalysis yields a statistical mixture.
  • The hydroxyl group nearest the fatty acid chain is most reactive in transglycosylation reactions, as shown by docking studies with Deinococcus geothermalis amylosucrase.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

320.22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JX7WXJ41DH

Other CAS

156153-06-9

Dates

Modify: 2024-02-18
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